7-chloro-3-propyl-2,3-dihydro-1H-indole
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Overview
Description
7-chloro-3-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a chlorine atom at the 7th position and a propyl group at the 3rd position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole nucleus . For this specific compound, the starting materials would include a chlorinated phenylhydrazine and a propyl-substituted ketone. The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions often use reagents like chlorine, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-chloro-3-propyl-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-propyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
7-chloro-3-propyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14ClN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3 |
InChI Key |
MXUQHYMHXAGQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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